molecular formula C19H28BrNO3 B1671915 Glycopyrrolate CAS No. 596-51-0

Glycopyrrolate

カタログ番号 B1671915
CAS番号: 596-51-0
分子量: 398.3 g/mol
InChIキー: VPNYRYCIDCJBOM-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycopyrrolate, also known as glycopyrronium bromide, is a synthetic quaternary ammonium compound . It is used to treat peptic ulcers in adults and chronic, severe drooling caused by certain neurologic disorders (e.g., cerebral palsy) in children aged 3 to 16 years . It helps control conditions such as peptic ulcers that involve excessive stomach acid production .


Synthesis Analysis

A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution . The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column .


Molecular Structure Analysis

Glycopyrrolate has a molecular formula of C19H28NO3 . Its average mass is 318.430 Da and its monoisotopic mass is 318.206360 Da .


Chemical Reactions Analysis

Glycopyrrolate is a synthetic quaternary ammonium that is an anticholinergic agent with antispasmodic activity . It competitively binds to peripheral muscarinic receptors in the autonomic effector cells of, and inhibits cholinergic transmission in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands, and in the autonomic ganglia .


Physical And Chemical Properties Analysis

Glycopyrrolate is a white crystalline powder with a melting point of 193°C . It has a molecular weight of 393.3 and is soluble in water .

科学的研究の応用

1. Reversal of Neuromuscular Blockade in Elderly Patients

  • Application Summary : Glycopyrrolate is used in combination with neostigmine for the reversal of neuromuscular blockade (NMB) in elderly patients. This combination causes fewer changes in heart rate (HR) than atropine-neostigmine (A/N), which may be especially beneficial for elderly patients .
  • Methods of Application : Elderly patients aged 65–80 years who were scheduled for elective non-cardiac surgery under general anesthesia were randomly assigned to the glycopyrrolate group (group G) or the atropine group (group A). Group G received 4 ug/kg glycopyrrolate and 20 ug/kg neostigmine, while group A received 10 ug/kg atropine and 20 ug/kg neostigmine .
  • Results : HR was significantly lower in group G compared to group A at 2–8 min after administration. Mean arterial pressure (MAP) was significantly lower in group G compared to group A at 1–4 min after administration. ST segment in lead II (ST-II) was significantly depressed in group A compared to group G at various time points after administration .

2. Quantification of Impurity in Glycopyrrolate Oral Solution

  • Application Summary : A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution .
  • Methods of Application : The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column, and the mobile phase used was10 mM ammonium formate with 0.2% formic acid as mobile phase-A and acetonitrile as mobile phase-B with a gradient programme of 5.0 min. The flow rate used was 1.2 mL/min .
  • Results : Retention time of impurity was found 3.2 min. The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness. Calibration plot was linear over the range of 0.050–2.000 μg/mL. Limit of detection and limit of quantification were found 0.017 and 0.051 μg/mL, respectively .

3. Stability Study of Glycopyrronium Bromide

  • Application Summary : A stability-indicating method has been developed for quality control, forced degradation and accelerated stability study analysis of the Neostigmine Methylsulfate and Glycopyrronium Bromide in bulk and injection formulation .

4. Treatment of Chronic Obstructive Pulmonary Disorders

  • Application Summary : Indacaterol, glycopyrronium, and mometasone furoate triple combination inhalable fixed-dose medicines are effectively used to treat asthma and various chronic pulmonary disorders .

5. Quality Control and Stability Study of Neostigmine Methylsulfate and Glycopyrronium Bromide

  • Application Summary : A stability-indicating method has been developed for quality control, forced degradation and accelerated stability study analysis of the Neostigmine Methylsulfate and Glycopyrronium Bromide in bulk and injection formulation .

6. Impurity Analysis of Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate

  • Application Summary : A simple single-run RP-HPLC impurity quantitation method has been developed for the analysis of 10 known and several unknown impurities in Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate .
  • Methods of Application : The chromatographic separation was accomplished using gradient elution mode of mobile phase A (potassium dihydrogen phosphate buffer pH 2.2) and mobile phase B (mixture of acetonitrile and methanol), with a flow rate of 0.8 mL/min .
  • Results : Quantitation of 10 known and several unknown impurities was successfully performed with the determination of relative response factors for all the known impurities .

Safety And Hazards

Glycopyrrolate may cause serious side effects. Stop using glycopyrrolate and call your doctor at once if you have: severe constipation, severe stomach pain and bloating; diarrhea (especially if you have a colostomy or ileostomy); painful or difficult urination; fast or pounding heartbeats, fluttering in your chest .

将来の方向性

Glycopyrrolate is of value as both monotherapy and in combination with other classes of medication for maintenance treatment of COPD . It is also being investigated for its efficacy and safety in twice-daily administration compared with placebo in COPD patients with moderate-to-severe airflow limitation .

特性

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023109
Record name Glycopyrrolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycopyrrolate

CAS RN

596-51-0
Record name Glycopyrrolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycopyrrolate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCOPYRROLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCOPYRROLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCOPYRROLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycopyrrolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycopyrronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycopyrrolate
Reactant of Route 2
Reactant of Route 2
Glycopyrrolate
Reactant of Route 3
Reactant of Route 3
Glycopyrrolate
Reactant of Route 4
Glycopyrrolate
Reactant of Route 5
Glycopyrrolate
Reactant of Route 6
Glycopyrrolate

Citations

For This Compound
39,600
Citations
J Howard, J Wigley, G Rosen, J D'mello - Journal of clinical anesthesia, 2017 - Elsevier
… glycopyrrolate for every 1 mg of neostigmine, given concomitantly (maximum 1 mg glycopyrrolate … It has now become common practice to use a dosage ratio of 0.2 mg glycopyrrolate to …
Number of citations: 24 www.sciencedirect.com
M Chabicovsky, S Winkler, M Soeberdt, A Kilic… - Toxicology and Applied …, 2019 - Elsevier
… glycopyrrolate dates back to the early 1960s when it was first … More recently, topical formulations of glycopyrrolate (GPB, also … Glycopyrrolate, as a quaternary amine, shows minimal …
Number of citations: 49 www.sciencedirect.com
TT Hansel, H Neighbour, EM Erin, AJ Tan, RC Tennant… - Chest, 2005 - Elsevier
… Glycopyrrolate is a quaternary ammonium … glycopyrrolate binds with high affinity to muscarinic receptors and has a prolonged dissociation profile. In normal subjects, IV glycopyrrolate …
Number of citations: 90 www.sciencedirect.com
F Paton, M Paulden, D Chambers… - British journal of …, 2010 - academic.oup.com
The cost-effectiveness of sugammadex for the routine reversal of muscle relaxation produced by rocuronium or vecuronium in UK practice is uncertain. We performed a systematic …
Number of citations: 186 academic.oup.com
RJ Mier, SJ Bachrach, RC Lakin, T Barker… - … of pediatrics & …, 2000 - jamanetwork.com
… commercially available glycopyrrolate were not available to us, capsules were specially compounded by a pharmacist, who ground up commercially available glycopyrrolate tablets and …
Number of citations: 231 jamanetwork.com
PA Blasco, JCK Stansbury - Archives of pediatrics & adolescent …, 1996 - jamanetwork.com
Objective: To describe the use of glycopyrrolate in the control of drooling in children and young adults with cerebral palsy and related neurodevelopmental disabilities. Design: …
Number of citations: 145 jamanetwork.com
IN Back, K Jenkins, A Blower… - Palliative …, 2001 - journals.sagepub.com
… (1) glycopyrrolate 0.2 mg is less effective at reducing death rattle than hyoscine hydrobromide 0.4 mg when assessed at 30 min, (2) the use of glycopyrrolate … of using glycopyrrolate over …
Number of citations: 123 journals.sagepub.com
DA Mahler, E Kerwin, T Ayers… - American journal of …, 2015 - atsjournals.org
… of indacaterol/glycopyrrolate over its monocomponents (indacaterol and glycopyrrolate) and … In these studies, we demonstrated that an indacaterol/glycopyrrolate combination can be an …
Number of citations: 178 www.atsjournals.org
RK Mirakhur, JW Dundee - Journal of the royal society of …, 1980 - journals.sagepub.com
… actions of intramuscular atropine and glycopyrrolate in volunteers. … glycopyrrolate and 0.4 atropine (ratio of 1:2) were equipotent. From the present study, however, 0.2 mg glycopyrrolate …
Number of citations: 68 journals.sagepub.com
MEL Arbouw, KLL Movig, M Koopmann, PJE Poels… - Neurology, 2010 - AAN Enterprises
… events between glycopyrrolate and placebo treatment. Conclusions: Oral glycopyrrolate 1 mg … Classification of evidence: This study provides Class I evidence that glycopyrrolate 1 mg 3 …
Number of citations: 146 n.neurology.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。